N-[(2,5-Dimethylfuran-3-YL)methyl]-2-oxoimidazolidine-1-carboxamide
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Overview
Description
N-[(2,5-Dimethylfuran-3-YL)methyl]-2-oxoimidazolidine-1-carboxamide is a synthetic organic compound that has garnered interest due to its unique chemical structure and potential applications in various fields. This compound features a furan ring substituted with dimethyl groups and an imidazolidine ring, making it a versatile molecule for chemical reactions and applications.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-[(2,5-Dimethylfuran-3-YL)methyl]-2-oxoimidazolidine-1-carboxamide typically involves the following steps:
Formation of the Furan Ring: The furan ring is synthesized through the cyclization of appropriate precursors, such as 2,5-hexanedione, under acidic conditions.
Substitution with Dimethyl Groups: The furan ring is then substituted with dimethyl groups using methylating agents like methyl iodide in the presence of a base.
Formation of the Imidazolidine Ring: The imidazolidine ring is formed by reacting the dimethylfuran derivative with an appropriate amine and carbonyl compound under controlled conditions.
Coupling Reaction: Finally, the furan and imidazolidine rings are coupled through a condensation reaction to form the target compound.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale, utilizing continuous flow reactors and optimized reaction conditions to ensure high yield and purity .
Chemical Reactions Analysis
Types of Reactions
N-[(2,5-Dimethylfuran-3-YL)methyl]-2-oxoimidazolidine-1-carboxamide undergoes various types of chemical reactions, including:
Oxidation: The furan ring can be oxidized to form furan derivatives with different functional groups.
Reduction: The imidazolidine ring can be reduced to form corresponding amines.
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the furan ring.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are used.
Substitution: Nucleophiles like amines and thiols can be used under basic conditions.
Major Products
Oxidation: Oxidized furan derivatives.
Reduction: Amines derived from the imidazolidine ring.
Substitution: Substituted furan derivatives.
Scientific Research Applications
N-[(2,5-Dimethylfuran-3-YL)methyl]-2-oxoimidazolidine-1-carboxamide has several scientific research applications:
Chemistry: Used as a building block for synthesizing more complex molecules.
Biology: Investigated for its potential as a bioactive compound with antimicrobial properties.
Medicine: Explored for its potential therapeutic effects in treating various diseases.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of N-[(2,5-Dimethylfuran-3-YL)methyl]-2-oxoimidazolidine-1-carboxamide involves its interaction with specific molecular targets and pathways:
Molecular Targets: The compound may interact with enzymes and receptors involved in metabolic pathways.
Pathways Involved: It may modulate signaling pathways related to inflammation and cell proliferation.
Comparison with Similar Compounds
Similar Compounds
- N-[(2,5-Dimethylfuran-3-YL)methyl]-1,3-dimethyl-1H-1,2,4-triazol-5-amine .
- N-[(2,5-Dimethylfuran-3-YL)methyl]-3-phenylpropanamide .
Uniqueness
N-[(2,5-Dimethylfuran-3-YL)methyl]-2-oxoimidazolidine-1-carboxamide is unique due to its specific combination of a dimethylfuran ring and an imidazolidine ring, which imparts distinct chemical properties and reactivity compared to other similar compounds .
Properties
IUPAC Name |
N-[(2,5-dimethylfuran-3-yl)methyl]-2-oxoimidazolidine-1-carboxamide |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H15N3O3/c1-7-5-9(8(2)17-7)6-13-11(16)14-4-3-12-10(14)15/h5H,3-4,6H2,1-2H3,(H,12,15)(H,13,16) |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
IDTZCQUJRUULEG-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=C(O1)C)CNC(=O)N2CCNC2=O |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H15N3O3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
237.25 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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